7-BENZYL-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE -

7-BENZYL-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Catalog Number: EVT-4549289
CAS Number:
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound serves as a crucial starting material in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, which are unsubstituted at the N7 position []. This particular compound is significant because it incorporates a thietanyl protecting group, allowing for the synthesis of the desired 1-benzyl-substituted derivatives.

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is an intermediate synthesized from 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione through alkylation with benzyl chloride []. The incorporation of the benzyl group at the N1 position is a crucial step towards achieving the target structure.

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is derived from 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione via oxidation with hydrogen peroxide []. This oxidation step transforms the thietanyl group into its corresponding 1,1-dioxo derivative.

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This group of compounds is synthesized through the reaction of 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with different amines []. This reaction allows for the introduction of various amino substituents at the 8-position of the purine ring.

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description: BI 1356, also known by the proposed trade name ONDERO, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor currently under clinical development for the treatment of type 2 diabetes [, ]. It exhibits a superior potency and a longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin [].

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

Compound Description: CH-13584, formerly known as KHL-8425 (CAS 115779-20-9), is a new xanthine derivative structurally similar to theophylline []. Preclinical studies have demonstrated its potent antitussive activity at doses ranging from 4 to 8 mg/kg when administered orally []. Notably, unlike theophylline, CH-13584 does not exhibit significant interaction with the adenosine A1 receptor, nor does it act as a potent inhibitor of cyclic nucleotide phosphodiesterase [].

3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione (L-97-1)

Compound Description: L-97-1 is a water-soluble, small molecule antagonist of the adenosine A1 receptor (A1AR) []. This compound has demonstrated efficacy in reducing both early and late phase allergic responses in an animal model of asthma [].

Properties

Product Name

7-BENZYL-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

IUPAC Name

7-benzyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H21N5O3/c1-21-16-15(17(24)20-18(21)25)23(11-13-5-3-2-4-6-13)14(19-16)12-22-7-9-26-10-8-22/h2-6H,7-12H2,1H3,(H,20,24,25)

InChI Key

HXVCQQCCHAWFQO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.